molecular formula C25H19FO7 B2428862 (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate CAS No. 622797-86-8

(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate

Cat. No.: B2428862
CAS No.: 622797-86-8
M. Wt: 450.418
InChI Key: XEBSSGLEFSFNQR-JMIUGGIZSA-N
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Description

(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate: is a complex organic compound with a unique structure that includes a benzofuran ring system, a fluorobenzylidene group, and a trimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions. The fluorobenzylidene group can be introduced through a Knoevenagel condensation reaction, followed by cyclization to form the benzofuran ring. The trimethoxybenzoate moiety is usually attached in the final step through esterification reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzofuran ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the fluorobenzylidene group.

  • Substitution: : The trimethoxybenzoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of hydroxyl, carboxyl, and other oxidized derivatives.

  • Reduction: : Reduced fluorobenzylidene derivatives.

  • Substitution: : Substituted trimethoxybenzoate derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in drug discovery and development.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the fluorobenzylidene group and the trimethoxybenzoate moiety. Similar compounds include:

  • Benzofuran derivatives: : Other benzofuran compounds with different substituents.

  • Fluorobenzylidene derivatives: : Compounds containing fluorobenzylidene groups with varying functional groups.

  • Trimethoxybenzoate derivatives: : Compounds with trimethoxybenzoate moieties attached to different core structures.

Properties

IUPAC Name

[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FO7/c1-29-21-11-15(12-22(30-2)24(21)31-3)25(28)32-17-7-8-18-19(13-17)33-20(23(18)27)10-14-5-4-6-16(26)9-14/h4-13H,1-3H3/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBSSGLEFSFNQR-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)F)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)F)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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